molecular formula C19H30O4S2 B5232423 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate

2,3-bis(butylsulfinyl)propyl 4-methylbenzoate

Cat. No.: B5232423
M. Wt: 386.6 g/mol
InChI Key: QSNBRTFYPIRIEM-UHFFFAOYSA-N
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Description

2,3-bis(butylsulfinyl)propyl 4-methylbenzoate: is an organic compound that features both sulfinyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate typically involves the reaction of 2,3-dihydroxypropyl 4-methylbenzoate with butyl sulfinyl chloride under basic conditions. The reaction proceeds through the formation of sulfinyl esters, which are then purified by standard chromatographic techniques.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfinyl groups in 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate can undergo oxidation to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfides.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfides.

    Substitution: Various esters and amides.

Scientific Research Applications

Chemistry: 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to investigate the compound’s potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl groups can form reversible covalent bonds with thiol groups in proteins, modulating their activity. The ester group can undergo hydrolysis, releasing the active sulfinyl moiety.

Comparison with Similar Compounds

  • 2,3-bis(methylsulfinyl)propyl 4-methylbenzoate
  • 2,3-bis(ethylsulfinyl)propyl 4-methylbenzoate
  • 2,3-bis(propylsulfinyl)propyl 4-methylbenzoate

Uniqueness: 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl analogs. The longer alkyl chains can also affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.

Properties

IUPAC Name

2,3-bis(butylsulfinyl)propyl 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4S2/c1-4-6-12-24(21)15-18(25(22)13-7-5-2)14-23-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNBRTFYPIRIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(COC(=O)C1=CC=C(C=C1)C)S(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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